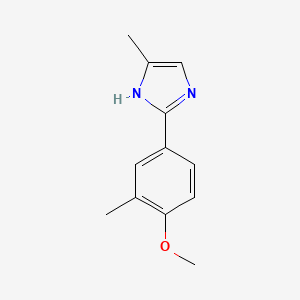
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxy-3-methylphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with glyoxal and ammonium acetate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the phenyl substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the methyl group on the phenyl ring.
2-(4-Methoxy-3-methylphenyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-pyrazole: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and methyl groups on the phenyl ring, along with the imidazole ring, provides a distinct set of properties that can be leveraged in various applications.
生物活性
2-(4-Methoxy-3-methylphenyl)-5-methyl-1H-imidazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a substituted imidazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylphenyl derivatives with imidazole precursors. Various synthetic methods have been reported, emphasizing the importance of substituents on the phenyl ring for enhancing biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Studies suggest that the methoxy and methyl groups may enhance lipophilicity and receptor affinity, contributing to its pharmacological effects .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and MCF-7 (breast adenocarcinoma) cells.
- IC50 Values : In vitro assays revealed IC50 values ranging from 2.27 µM to 4.56 µM across different cell lines, indicating potent anticancer activity compared to standard chemotherapeutics .
Kinase Inhibition
Recent research has highlighted the compound's ability to inhibit various kinases involved in cancer progression:
- Kinases Targeted : Bcr–Abl1, PDGFRα, and HER2.
- Inhibition Rates : The compound exhibited inhibition rates between 36% to 45% against PDGFRα and PDGFRβ .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- In Vivo Antitumor Activity : In mouse models, treatment with this compound resulted in significant tumor regression at doses significantly lower than conventional therapies .
- Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner, further supporting its potential as an anticancer agent .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-8-6-10(4-5-11(8)15-3)12-13-7-9(2)14-12/h4-7H,1-3H3,(H,13,14) |
InChI 键 |
BCASGOSGUBJJAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















